7-chloro-2H-chromene-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
482374-64-1 |
|---|---|
Molecular Formula |
C10H7ClO3 |
Molecular Weight |
210.61 g/mol |
IUPAC Name |
7-chloro-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-4H,5H2,(H,12,13) |
InChI Key |
CDXVFVDHMXXSFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Strategic Derivatization and Structural Modifications of the 7 Chloro 2h Chromene 3 Carboxylic Acid Scaffold
Synthesis of Carboxamide Derivatives and Analogues
The transformation of the carboxylic acid group into a carboxamide is a common and significant modification of the 7-chloro-2H-chromene-3-carboxylic acid scaffold. This conversion is typically achieved through amide coupling reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. nih.govorganic-chemistry.orggrowingscience.com A variety of coupling reagents can be employed for this purpose, including N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 1-hydroxybenzotriazole (B26582) (HOBt), and hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA). nih.govgrowingscience.com The choice of coupling reagent and reaction conditions can be crucial, especially when dealing with electron-deficient amines, where sluggish reactions are often encountered. nih.gov For instance, using a combination of EDC, DMAP, and a catalytic amount of HOBt in acetonitrile (B52724) has been shown to be an effective protocol for coupling various amines and carboxylic acids, providing good to excellent yields. nih.gov
The synthesis of these carboxamide derivatives allows for the introduction of a wide array of substituents, depending on the amine used in the coupling reaction. This versatility is a key advantage in medicinal chemistry, where the goal is often to create libraries of related compounds for structure-activity relationship (SAR) studies. nih.govnih.gov For example, a new chromene derivative containing a 1,3,4-thiadiazole (B1197879) and trifluoromethyl group, specifically 6-chloro-2-hydroxy-2-trifluoromethyl-2H-chromene-3-carboxylic acid (5-allylsulfanyl- nih.govmsu.eduislandarchives.cathiadiazol-2-yl)-amide, was synthesized by reacting the corresponding carboxylic acid with an amine. researchgate.net
The general scheme for the synthesis of carboxamide derivatives can be outlined as follows:
Activation of the Carboxylic Acid: The carboxylic acid group of this compound is activated using a coupling reagent. This step transforms the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the subsequent reaction with the amine.
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the activated carbonyl carbon of the carboxylic acid derivative.
Formation of the Amide Bond: A stable amide bond is formed, resulting in the desired carboxamide derivative.
Interactive Table: Common Coupling Reagents for Amide Synthesis
| Reagent Combination | Description |
|---|---|
| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide and 4-Dimethylaminopyridine are a classic combination for amide bond formation. nih.gov |
| EDC/HOBt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide and 1-Hydroxybenzotriazole are a water-soluble carbodiimide (B86325) coupling system, often used to minimize side reactions. nih.gov |
| HATU/DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium and N,N-Diisopropylethylamine is a highly efficient and widely used coupling reagent, particularly for sterically hindered substrates. growingscience.com |
| BOPCl/Et3N | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride and Triethylamine can also be employed for amide synthesis, although it may be less effective in some cases. nih.gov |
Esterification and Other Carboxylic Acid Functionalizations
The carboxylic acid group at the 3-position of the 7-chloro-2H-chromene scaffold is a versatile handle for a variety of chemical transformations beyond amide formation. researchgate.net One of the most common modifications is esterification, which involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com This reaction, known as Fischer esterification, is an equilibrium process and is often carried out using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts can be used, with sulfuric acid (H2SO4) and tosic acid (TsOH) being common choices. masterorganicchemistry.com
Besides traditional Fischer esterification, other methods for ester synthesis from carboxylic acids have been developed. rug.nl These include the use of Lewis acids, solid acid catalysts, and activating agents like 1-alkyl-2-halopyridinium salts in the presence of a tertiary amine. rug.nl The carboxylate group can also direct C-H bond functionalizations, allowing for the introduction of various substituents at specific positions on the aromatic ring. researchgate.net This approach is advantageous as carboxylic acids are widely available and the directing group can often be removed later if desired. researchgate.net
The carboxylic acid functionality can also be a precursor for other functional groups. For example, photoredox catalysis has been utilized to transform chromone-3-carboxylic acids into 3-acyl-substituted chromones. nih.gov This method provides an efficient route to a class of compounds that can be challenging to synthesize through other means. nih.gov Furthermore, the carboxylate can participate in decarboxylative coupling reactions, where the carboxylic acid group is removed and replaced with another functional group. researchgate.netprinceton.edu
Interactive Table: Methods for Carboxylic Acid Functionalization
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H2SO4, TsOH) masterorganicchemistry.com | Ester |
| Lewis Acid-Catalyzed Esterification | Alcohol, Lewis Acid (e.g., Bi(OTf)3) rug.nl | Ester |
| Photoredox Acylation | Visible-light photoredox catalysis nih.gov | 3-Acylchromone |
| Decarboxylative Coupling | Metallaphotoredox protocols princeton.edu | Varied (e.g., alkyl, aryl) |
Modifications at the Chromene Ring System
Halogenation and Substituent Effects on Synthesis
The introduction of halogen atoms onto the chromene ring system can significantly influence the molecule's properties and reactivity. Halogenation can be achieved through various methods, and the position of the halogen substituent can impact the synthesis of the chromene itself. For instance, in the synthesis of certain chroman-4-ones, the presence and nature of substituents at the 6- and 8-positions were found to be crucial for inhibitory activity. acs.org While electron-withdrawing groups like halogens can enhance activity, the size of the substituent also plays a significant role. acs.org
The electronic nature of substituents on the aromatic ring can also affect the yield and regioselectivity of chromene synthesis. In some rhodium(III)-catalyzed syntheses of 2H-chromene-3-carboxylic acids, substrates with electron-donating groups on the N-phenoxyacetamide precursor generally gave higher yields than those with electron-withdrawing groups. acs.org Conversely, in other synthetic routes to 2H-chromenes, electron-withdrawing substituents have been observed to have a positive effect on the yield. msu.edu The position of the substituent is also critical; for example, a chloro group at the meta-position of the N-phenoxyacetamide led to a single regioisomeric product, whereas methyl and methoxy (B1213986) groups at the same position resulted in a mixture of isomers. acs.org
Introduction of Other Functional Groups via Substitution Reactions
Beyond halogenation, other functional groups can be introduced onto the chromene ring through various substitution reactions. This allows for fine-tuning of the molecule's properties. For example, a nitro group can be introduced and subsequently reduced to an amino group, which can then be further functionalized. acs.org This was demonstrated in the synthesis of 8-amino-chromenones, where nitration of hydroxyacetophenone precursors was a key step. acs.org
The introduction of substituents can also be achieved through C-H functionalization reactions. acs.org For instance, a synthesized 2H-chromene-3-carboxylic acid derivative was further functionalized by reacting it with methyl acrylate, leading to a more complex furo[3,4-c]chromen-3(4H)-one derivative. acs.org This highlights the potential for late-stage modification of the chromene scaffold. The choice of substituents can have a profound impact on the biological activity of the resulting compounds. In a study on chroman-4-one derivatives, replacing a 6-chloro substituent with an electron-donating methoxy group led to a significant decrease in inhibitory activity. acs.org
Fused Ring Systems Incorporating the Chromene Moiety
The chromene scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. nih.gov These fused ring systems often exhibit interesting biological activities. nih.gov Various synthetic strategies have been developed to construct these intricate molecular architectures.
One approach involves intramolecular cyclization reactions. For example, treatment of a 2H-chromene-3-carboxylic acid derivative with a strong acid like triflic acid (HOTf) can induce intramolecular cyclization, leading to the formation of a tetracyclic product. acs.org Similarly, intramolecular Heck reactions on appropriately substituted 2H-chromenes can yield indene-based molecular scaffolds. researchgate.net
Another powerful method for constructing fused systems is through cycloaddition reactions. The reaction of 3-nitro-2H-chromenes with azomethine ylides can lead to the formation of chromeno[3,4-c]pyrrolidines. mdpi.com The stereochemical outcome of this reaction can be influenced by the substituents on the chromene ring. mdpi.com The inverse electron-demand Diels-Alder (iEDDA) reaction of ortho-quinone methides, which can be generated from chromene precursors, with electron-rich dienophiles provides a regioselective route to fused-ring flavonoid systems. rsc.org
Multicomponent reactions (MCRs) also offer an efficient pathway to fused chromene derivatives. For instance, chromeno[4,3-b]chromenes can be synthesized in a one-pot reaction involving an aromatic aldehyde, dimedone, and 4-hydroxycoumarin. rsc.org This approach allows for the rapid assembly of complex molecules from simple starting materials. rsc.org The development of novel catalysts, such as photosensitized nanocatalysts, can enhance the efficiency and environmental friendliness of these reactions. rsc.org
Biheterocyclic and Multicomponent System Integration
The integration of the this compound scaffold with other heterocyclic rings to form biheterocyclic systems is a key strategy in the development of new compounds with enhanced or novel properties. mdpi.com The combination of two or more different heterocyclic moieties within a single molecule can lead to synergistic effects.
Amide coupling provides a straightforward method for linking the chromene core to another heterocycle. By reacting this compound with an amino-substituted heterocycle, a biheterocyclic system connected by an amide linkage can be formed. nih.govnih.gov For example, a series of coumarin (B35378) analogs appended with a thiazole (B1198619) moiety were synthesized, and their biological activities were evaluated. researchgate.net
Multicomponent reactions (MCRs) are particularly well-suited for the efficient synthesis of complex biheterocyclic and multicomponent systems in a single step. rsc.org These reactions offer high atom economy and allow for the creation of diverse molecular libraries from readily available starting materials. rsc.org An example is the three-component synthesis of novel coumarin derivatives incorporating a 1,3,4-thiadiazole ring, which have been investigated for their potential as anticancer agents. nih.gov
The fusion of the chromene ring with other heterocyclic systems is another important approach. nih.gov For instance, chromeno[4,3-c]pyrazol-4(2H)-ones have been synthesized through the oxidative cyclization of pyrazole-4-carbaldehydes. mdpi.com Similarly, chromeno[3,4-c]pyrazol-4(2H)-ones can be prepared via cycloaddition reactions. mdpi.com These fused biheterocyclic systems represent a rich area of chemical space with potential for discovering new biologically active molecules. nih.gov
Structure Activity Relationship Sar Studies of 7 Chloro 2h Chromene 3 Carboxylic Acid and Its Derivatives
Positional Effects of Substituents on Biological Activity
The nature and position of substituents on the chromene ring system are primary determinants of the molecule's biological efficacy and target specificity.
In various chromene derivatives, the presence and position of a halogen are directly correlated with enhanced biological activity. For instance, studies on (4-oxo-4H-chromene-3-yl)methyl N-substituted aminoacetates demonstrated that the introduction of a chlorine atom at the C-6 position dramatically increased bronchodilatory activity. The unsubstituted analog exhibited 49.3% inhibition, whereas the 6-chloro derivative showed 94.8% inhibition. nih.gov
This potentiating effect is also evident in the antibacterial properties of halogenated 3-nitro-2H-chromenes. Research has shown that mono-halogenated nitrochromenes possess moderate anti-staphylococcal activity, but the introduction of additional halogen atoms leads to a significant improvement. nih.gov Tri-halogenated derivatives, in particular, display potent activity against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov The tri-halogenated compound 5s (2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene) was identified as the most effective antibacterial agent in its series. nih.gov The structural influence of halogens often increases with the size of the atom (Cl < Br < I), which corresponds to an increase in the size of the σ-hole, a region of positive electrostatic potential that can engage in halogen bonding. nih.gov
Table 1: Effect of Halogen Substitution on Biological Activity of Chromene Derivatives
| Parent Compound/Series | Substituent | Position | Biological Activity | Observed Effect | Reference |
|---|---|---|---|---|---|
| (4-Oxo-4H-chromen-3-yl)methyl piperidinoacetate | -H | 6 | Bronchodilatory (% Inhibition) | 49.3% | nih.gov |
| (4-Oxo-4H-chromen-3-yl)methyl piperidinoacetate | -Cl | 6 | Bronchodilatory (% Inhibition) | 94.8% (Significant Increase) | nih.gov |
| 3-Nitro-2H-chromenes | Mono-halogen | Various | Anti-staphylococcal (MIC) | 8–32 µg/mL | nih.gov |
| 3-Nitro-2H-chromenes | Tri-halogen | Various | Anti-staphylococcal (MIC) | 1–8 µg/mL (Potentiation) | nih.gov |
The electronic properties of substituents on the chromene ring significantly influence the reactivity and biological activity of the molecule. acs.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution across the scaffold, affecting properties such as the acidity of the carboxylic acid moiety and interactions with biological targets. vedantu.comquora.com
Generally, EWGs like nitro (–NO₂), halo (–X), or carbonyl (–COR) groups increase the acidity of a carboxylic acid by stabilizing the conjugate base (carboxylate anion) through an inductive effect. quora.comquora.com This stabilization makes the loss of a proton more favorable. quora.com Conversely, EDGs such as alkoxy (–OR) or alkyl (–R) groups decrease acidity by intensifying the negative charge on the carboxylate.
In the synthesis of 2H-chromene-3-carboxylic acids, it was observed that starting materials bearing EDGs provided significantly higher reaction yields (67-85%) compared to those with EWGs (23-76%), highlighting the crucial role of these electronic effects on the reactivity of the chromene core. acs.org In terms of biological activity, a study on coumarin-thiazole hybrids found that a compound with an electron-donating methoxy (B1213986) group at the C-7 position exhibited notable anticancer activity. researchgate.net In other contexts, such as photopolymerization, the substitution of an EWG like a formyl group at the 3-position of a coumarin (B35378) was found to enhance reactivity. nih.gov
Table 2: General Influence of Electronic Groups on Carboxylic Acid Acidity
| Group Type | Examples | Effect on Carboxylate Anion | Effect on Acidity | Reference |
|---|---|---|---|---|
| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -Halogens, -CHO, -COR | Stabilizes by dispersing negative charge | Increases | vedantu.comquora.com |
| Electron-Donating Group (EDG) | -CH₃, -OCH₃, -NH₂ | Destabilizes by intensifying negative charge | Decreases | vedantu.com |
Role of the Carboxylic Acid Moiety
The carboxylic acid group at the C-3 position is a pivotal feature of the 7-chloro-2H-chromene-3-carboxylic acid scaffold. Its acidic nature and ability to act as a hydrogen bond donor and acceptor make it a key site for interaction with biological receptors. msu.edu Furthermore, this group serves as a versatile synthetic handle, allowing for the creation of a wide array of derivatives, such as esters, amides, and various heterocyclic structures, to explore new pharmacological activities. nih.govekb.egnih.gov
The importance of this moiety is highly target-dependent. In a study of P2Y₆ receptor antagonists based on a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold, replacement of the 3-nitro group with a 3-carboxylic acid or a 3-ester group completely abolished the antagonist activity. nih.gov This finding suggests that for this specific receptor, the carboxylic acid is not a suitable bioisosteric replacement for the nitro group, and the electronic and steric properties of the C-3 substituent are finely tuned for binding. nih.gov
Conformational Analysis and Stereochemical Implications for Activity
The three-dimensional shape and conformational flexibility of chromene derivatives are critical for their proper orientation and binding within a receptor's active site. Conformational analysis helps identify the most stable, low-energy arrangements of the molecule.
For chromone-3-carboxylic acid, computational studies using Potential Energy Surface (PES) scans have determined the most stable conformation by analyzing the rotation around the bond connecting the carboxylic acid group to the pyrone ring. nih.gov Crystal structure analysis of a related derivative, allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate, revealed that the molecule is nearly planar, but the carboxyl group is slightly twisted out of the plane of the chromene ring system by a dihedral angle of 6.7°. nih.gov Such subtle deviations from planarity can have significant implications for how the molecule fits into a binding pocket. The stereochemistry of substituents can also be a deciding factor in biological activity, as different enantiomers or diastereomers may exhibit vastly different potencies and effects.
Key Pharmacophoric Requirements for Specific Biological Interactions
A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For the chromene scaffold, several key pharmacophoric models have been identified for different activities.
Anticancer Activity: Certain chromene derivatives have been identified as potent anticancer agents. nih.gov Molecular docking studies suggest that some of these compounds act as tubulin polymerization inhibitors by interacting with the colchicine (B1669291) binding site. nih.gov Other chromene derivatives have shown the ability to bind to the ATP binding pocket of DNA gyrase B, an enzyme crucial for bacterial survival, indicating their potential as antimicrobial agents. bac-lac.gc.ca
Carbonic Anhydrase Inhibition: The 2H-chromene scaffold is a key feature for the inhibition of tumor-associated human carbonic anhydrase (CA) isoforms IX and XII. nih.gov The substitution pattern around this core is crucial; for instance, introducing a fluorine atom at a specific position on an attached aromatic ring can improve both the potency and the selectivity for these cancer-related enzymes over other CA isoforms. nih.gov
The core 2H-chromene-3-carboxylic acid structure thus serves as a foundational template from which diverse and highly specific inhibitors can be developed by strategically modifying its key pharmacophoric points.
No Publicly Available Data for Specified Biological Activities of this compound
Following a comprehensive search of scientific literature and patent databases, it has been determined that there is no publicly available research data concerning the specific biological activities of the chemical compound This compound as outlined in the requested article structure.
Searches were conducted to find information on the compound's potential effects on various molecular and cellular pathways. These included enzyme and receptor inhibition studies as well as its impact on cellular modulation.
Enzyme and Receptor Inhibition:
Carbonic Anhydrase Inhibition (CA IX, CA XII)
Endothelin-A Receptor Antagonism
Inhibition of other enzyme systems such as Monoamine Oxidase (MAO), Cholinesterase, or Aldo-Keto Reductase 1B10 (AKR1B10)
Cellular Pathway Modulation:
Interference with microbial metabolic pathways
Modulation of apoptotic pathways or cell proliferation in vitro
While a patent document mentions the synthesis of this compound, it is listed as a chemical intermediate or reference compound for the development of other molecules. The document does not provide any data on its intrinsic biological activity.
Due to the absence of scientific evidence for this specific compound in the requested biological contexts, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Molecular Mechanisms of Action and Biological Target Engagement
Cellular Pathway Modulation
Antioxidant Activity and Free Radical Scavenging Mechanisms
The antioxidant capacity of chromene derivatives is a well-documented area of research. These compounds can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in a multitude of pathological conditions.
Studies on various coumarin (B35378) derivatives have demonstrated their efficacy in scavenging different types of free radicals, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, superoxide (B77818) anion radicals, and nitric oxide radicals. mdpi.commalayajournal.org The mechanism often involves the formation of a more stable radical species from the antioxidant molecule. For instance, in the case of hydroxylated coumarins, the phenoxyl radical formed after hydrogen donation is stabilized by resonance.
The 3-carboxylic acid group in the target molecule is also of significance. Research on coumarin-3-carboxylic acid derivatives has shown that they possess radical scavenging capabilities. nih.govnih.govresearchgate.net The presence of this acidic moiety can influence the molecule's reactivity and its interaction with free radicals.
The following table summarizes the antioxidant activity of some related chromene and coumarin derivatives, providing context for the potential activity of 7-chloro-2H-chromene-3-carboxylic acid.
| Compound/Derivative | Assay | Activity/Finding | Reference |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one | DPPH radical scavenging | Exhibited the best radical-scavenging activity among tested derivatives. | nih.gov |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate | DPPH radical scavenging | Showed significant radical-scavenging activity. | nih.gov |
| Coumarin-tyrosine hybrid | DPPH radical scavenging | IC50 = 31.45 µg/mL | nih.gov |
| Coumarin-serine hybrid | DPPH radical scavenging | IC50 = 28.23 µg/mL | nih.gov |
These findings suggest that the 2H-chromene-3-carboxylic acid scaffold is a promising pharmacophore for antioxidant activity. The specific contribution of the 7-chloro substituent would require direct experimental evaluation but is known in other halogenated coumarins to influence biological activity. researchgate.netnih.govmdpi.com
Anti-inflammatory Cascade Modulation
Inflammation is a complex biological response involving a cascade of molecular events, including the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes, and the activation of signaling pathways like NF-κB. Chromene and coumarin derivatives have demonstrated significant anti-inflammatory properties by interfering with these processes. nih.govmdpi.com
One of the primary mechanisms by which these compounds exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govaimspress.com These enzymes are key to the biosynthesis of prostaglandins and leukotrienes, respectively. By inhibiting COX-1 and/or COX-2, certain coumarin derivatives can effectively reduce the production of pro-inflammatory prostaglandins. aimspress.com Similarly, inhibition of LOX enzymes can curtail the synthesis of leukotrienes, which are potent mediators of inflammation.
Furthermore, several coumarin derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Inhibition of NF-κB activation by compounds such as certain 7-substituted coumarin derivatives can lead to a broad-spectrum anti-inflammatory response. nih.gov
The anti-inflammatory action of a related compound, cordiachromene A, has been attributed to the inhibition of cyclooxygenase. nih.gov This provides a plausible mechanism for this compound, suggesting it may also target this key inflammatory enzyme.
The table below presents findings on the anti-inflammatory activity of various coumarin derivatives, highlighting their potential to modulate inflammatory cascades.
| Compound/Derivative | Target/Assay | Activity/Finding | Reference |
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | LPS-induced IL-6 and TNF-α release in RAW 264.7 cells | Potent anti-inflammatory activity, binds to NF-κB p65. | nih.gov |
| Coumarin derivative 14b (containing a 3,4-dimethoxybenzylidene hydrazinyl moiety) | LPS-induced macrophages | EC50 value of 5.32 µM for anti-inflammatory effect. | nih.gov |
| Esculetin, Fraxetin, Daphnetin | Lipoxygenase and Cyclooxygenase | Recognized as inhibitors of these enzyme systems. | nih.govaimspress.com |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues (FM10 and FM12) | COX-2 Inhibition | IC50 values of 0.69 µM and 0.18 µM, respectively. | nih.gov |
While direct studies on this compound are needed, the existing body of research on related compounds strongly suggests its potential to modulate inflammatory pathways.
Ligand-Target Binding Affinity Investigations
The biological activity of a compound is contingent upon its ability to bind to specific molecular targets, such as enzymes or receptors. Investigating the ligand-target binding affinity of this compound is essential to understand its mechanism of action at a molecular level.
In silico molecular docking studies are powerful tools to predict the binding modes and affinities of ligands to their target proteins. Such studies have been conducted on various coumarin derivatives to elucidate their interactions with enzymes involved in inflammation and other diseases. nih.govacs.orgresearchgate.net For instance, docking studies have shown that coumarin derivatives can bind to the active site of enzymes like cyclooxygenase, lipoxygenase, and various proteases. nih.govnih.gov
The binding of coumarin derivatives to protein targets is often governed by a combination of hydrophobic interactions, hydrogen bonding, and in the case of halogenated compounds, halogen bonds. The 7-chloro substituent on the chromene ring of the target compound could potentially engage in halogen bonding with the target protein, thereby enhancing binding affinity and specificity. nih.gov The carboxylic acid group at the 3-position is also a key feature, as it can form strong hydrogen bonds and salt bridges with amino acid residues in the active site of a target enzyme.
A study on esters of 6-(chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic acid revealed them to be potent and selective inhibitors of α-chymotrypsin, with the meta-substituted phenyl esters showing the highest activity. acs.org This highlights the importance of the substitution pattern on the coumarin scaffold for target binding.
The table below summarizes the binding affinities and interactions of some coumarin derivatives with their respective targets, as determined by in silico and experimental methods.
| Compound/Derivative | Target Protein | Binding Affinity/Interaction | Reference |
| Coumarin derivative 14b | TNF-α | CDOCKER ENERGY: -41.3 kcal/mol; Pi-Pi stacking with Tyr119, Pi-alkyl with Tyr151, H-bond with Ser60, Carbon H-bond with Gly121. | nih.gov |
| N-(3-methoxybenzyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide (2d) | NF-κB p65 (NLS Polypeptide) | Binds to the active site. | nih.gov |
| Fluoroquinolines | E. coli DNA gyrase B | Binding affinities from -6.1 to -7.2 kcal/mol. | nih.gov |
| Coumarin-based pyrano[3,2-c]chromenes | β-Glucuronidase and Carbonic Anhydrase II | IC50 values ranging from 4.55 ± 0.22 to 21.77 ± 3.32 µM (hCA II) and 440.1 ± 1.17 to 971.3 ± 0.05 µM (β-glucuronidase). | acs.org |
These investigations into the ligand-target binding of related compounds provide a strong rationale for similar studies on this compound to identify its specific biological targets and to optimize its structure for enhanced therapeutic efficacy.
Computational Chemistry and Theoretical Investigations
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of 7-chloro-2H-chromene-3-carboxylic acid and related compounds, molecular docking is instrumental in elucidating potential ligand-protein interactions, which is a critical step in structure-based drug design.
The process involves preparing the three-dimensional structures of both the ligand (the chromene derivative) and the target protein. Computational software, such as AutoDock, is then used to explore various possible binding poses of the ligand within the active site of the protein. nih.govnih.gov These programs employ scoring functions to estimate the binding affinity for each pose, with the lowest energy conformation considered the most favorable.
Studies on similar chromene and coumarin (B35378) scaffolds have demonstrated their potential to interact with various biological targets, including enzymes and receptors implicated in cancer and other diseases. nih.govnih.govmdpi.com The interactions typically observed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the protein's binding pocket. For instance, the carboxylic acid group of the chromene is a potential hydrogen bond donor and acceptor, while the chlorinated benzene (B151609) ring can participate in hydrophobic and halogen bonding interactions.
Visual analysis of the docking results, often performed with software like PyMOL or LigPlot+, allows researchers to identify the specific residues involved in the interaction and understand the structural basis for the observed binding affinity. nih.govmdpi.com This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.
Table 1: Common Ligand-Protein Interactions for Chromene Derivatives
| Interaction Type | Potential Interacting Group on Chromene | Interacting Amino Acid Residues (Examples) |
|---|---|---|
| Hydrogen Bonding | Carboxylic acid (-COOH), Carbonyl (C=O) | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Benzene ring, Chromene ring system | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Halogen Bonding | Chlorine atom (-Cl) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the observed differences in their biological activities. For a series of this compound analogs, QSAR studies can provide insights into the key molecular features that govern their activity.
The development of a QSAR model involves several steps:
Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is compiled.
Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including:
Constitutional (1D): Molecular weight, number of atoms, number of rings. youtube.com
Topological (2D): Describing atomic connectivity, such as branching indices.
Geometrical (3D): Related to the 3D structure, such as molecular surface area and volume.
Physicochemical: Including lipophilicity (log P), electronic properties (dipole moment, partial charges), and steric parameters. youtube.com
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to establish a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.
QSAR studies on related heterocyclic systems, such as 7-chloroquinoline (B30040) derivatives, have successfully identified key descriptors that influence their biological activity. nih.gov For this compound analogs, a QSAR model could reveal, for example, that increased lipophilicity in a certain region of the molecule enhances activity, while bulky substituents at another position are detrimental. This quantitative insight is crucial for optimizing lead compounds and designing new analogs with improved potency. nih.gov
Table 2: Examples of Descriptors Used in QSAR Studies
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Hydrophobic | Log P (Partition Coefficient) | Lipophilicity/hydrophilicity balance |
| Topological | Wiener Index | Molecular branching and compactness |
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations provide fundamental insights that complement experimental findings. By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular properties. mdpi.com
Key applications of DFT for this compound include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. The calculated bond lengths and angles can be compared with experimental data from X-ray crystallography. semanticscholar.orgrsc.org
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. rsc.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). This helps identify sites for intermolecular interactions. semanticscholar.org
Reactivity Descriptors: Conceptual DFT provides indices like electrophilicity (ω), nucleophilicity (N), and Fukui functions (f(r)). mdpi.com These parameters quantify the propensity of different atomic sites within the molecule to react with electrophiles or nucleophiles, offering a detailed picture of its chemical reactivity. semanticscholar.org
Vibrational Analysis: DFT can calculate theoretical vibrational frequencies, which aids in the assignment of experimental FT-IR and Raman spectra. mdpi.comsemanticscholar.org
These theoretical calculations provide a detailed understanding of the intrinsic electronic characteristics and reactivity patterns of this compound, guiding further experimental work.
Table 3: Typical DFT-Calculated Properties for a Chromene Derivative
| Property | Description | Typical Information Gained |
|---|---|---|
| Optimized Geometry | Lowest energy 3D structure | Bond lengths, bond angles, dihedral angles. semanticscholar.org |
| HOMO Energy | Energy of the highest occupied molecular orbital | Represents the ability to donate an electron. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability. rsc.org |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the van der Waals surface | Identifies electron-rich and electron-poor regions. semanticscholar.org |
Mechanistic Pathway Elucidation through Theoretical Studies
Theoretical studies, often in conjunction with experimental investigations, are essential for elucidating complex reaction mechanisms. A notable example is the rhodium(III)-catalyzed synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. acs.orgnih.gov
In this transformation, computational studies, likely using DFT, were instrumental in establishing a plausible mechanistic pathway. acs.org The proposed mechanism involves several key steps:
C–H Activation: The reaction initiates with the coordination of the rhodium catalyst to the N-phenoxyacetamide, followed by the activation of an ortho C–H bond to form a five-membered rhodacycle intermediate. acs.org Theoretical calculations can confirm the stability and structure of this crucial intermediate.
Migratory Insertion: The methyleneoxetanone then undergoes migratory insertion into the Rh–C bond of the rhodacycle, forming a seven-membered intermediate. acs.org
Ring-Opening and Reductive Elimination: This is followed by a selective alkyl C–O bond cleavage of the β-lactone unit and subsequent reductive elimination to release the 2H-chromene-3-carboxylic acid product and regenerate the active Rh(III) catalyst. acs.orgnih.gov
Theoretical studies were specifically cited as providing the reasoning for a plausible Rh(III)–Rh(V)–Rh(III) catalytic cycle. acs.orgnih.gov By calculating the energies of intermediates and transition states along different potential pathways, computational chemistry allows researchers to identify the most energetically favorable route, providing a detailed understanding of the reaction mechanism that would be difficult to obtain through experimental means alone.
Predictive Modeling for Novel Analog Design
Predictive modeling leverages the insights gained from molecular docking, QSAR, and DFT to rationally design novel analogs of this compound with enhanced properties. This computational approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. wikipedia.org
The process typically follows a cycle:
Virtual Library Generation: Based on an initial lead compound (like this compound), a virtual library of new analogs is created by systematically modifying different parts of the molecule (e.g., adding or changing substituents at various positions).
Computational Screening:
Molecular Docking: The entire virtual library is docked into the active site of a target protein. Compounds are ranked based on their predicted binding affinity and the quality of their interactions with key residues. nih.gov This helps to quickly filter out molecules that are unlikely to bind effectively.
QSAR Model Prediction: A previously developed QSAR model can be used to predict the biological activity of the virtual compounds based on their calculated molecular descriptors. wikipedia.org This provides a rapid assessment of their potential potency.
Prioritization for Synthesis: The results from docking and QSAR are combined to select a small number of the most promising candidates. These compounds are predicted to have both high binding affinity for the target and favorable activity profiles.
Synthesis and Experimental Testing: The prioritized compounds are then synthesized and tested experimentally. The new data can be used to refine and improve the predictive models for the next round of design.
This iterative cycle of design, computational prediction, and experimental validation allows for a more focused and efficient exploration of the chemical space, ultimately leading to the discovery of novel and optimized analogs of this compound.
Future Research Trajectories and Broader Academic Implications
Exploration of Novel Synthetic Pathways and Green Methodologies
The synthesis of 7-chloro-2H-chromene-3-carboxylic acid has been a subject of chemical research, with established methods providing a foundation for future innovation. A key synthetic route involves the hydrolysis of 7-chloro-3-cyano-2H-chromene. This precursor is synthesized through an annulative condensation reaction of a salicylaldehyde (B1680747) and acrylonitrile, a process that can be efficiently catalyzed.
One notable advancement is the use of 4-dimethylaminopyridine (B28879) (DMAP) as a superior mediator for the Morita–Baylis–Hillman reaction-triggered annulative condensation. organic-chemistry.org This method has proven to be high-yielding, even at a decagram scale with a catalytic amount of DMAP. organic-chemistry.org The subsequent hydrolysis of the resulting 7-chloro-3-cyano-2H-chromene under basic conditions yields this compound. organic-chemistry.org
| Step | Reactant(s) | Reagent/Catalyst | Product | Yield |
| 1 | 4-chlorosalicylaldehyde, Acrylonitrile | 4-dimethylaminopyridine (DMAP) | 7-chloro-3-cyano-2H-chromene | High |
| 2 | 7-chloro-3-cyano-2H-chromene | Sodium Hydroxide (B78521) (NaOH), Water | This compound | 45% |
Future research in this area is poised to explore more environmentally benign or "green" methodologies. This could involve the investigation of alternative solvents to replace those like ethyl acetate (B1210297) (EtOAc), the use of milder reaction conditions, and the development of atom-economical synthetic routes that minimize waste. The principles of green chemistry will be pivotal in developing more sustainable and cost-effective syntheses for this important building block.
Advanced SAR Studies and Targeted Analog Design
While this compound itself is primarily recognized as a synthetic intermediate, its core structure is integral to the activity of its derivatives. This compound is a key component in the synthesis of various diamine derivatives that have been investigated for their therapeutic potential.
The design and synthesis of analogs based on the this compound scaffold are crucial for understanding its structure-activity relationships (SAR). By systematically modifying the chromene ring, the carboxylic acid group, and the chloro substituent, researchers can probe the structural requirements for biological activity. For instance, the carboxylic acid moiety is often converted to amides or esters in the final drug candidates, indicating its importance as a handle for further chemical modification.
Future SAR studies will likely focus on creating a diverse library of analogs to explore the impact of different substituents at various positions on the chromene ring. This will enable the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles of the resulting molecules.
Identification of Undiscovered Biological Targets and Mechanisms
The derivatives of this compound have been prominently investigated as anticoagulants, specifically as factor Xa inhibitors. Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombotic diseases. The role of this compound as a building block for factor Xa inhibitors is well-documented in patent literature, where it is used in the synthesis of diamine derivatives with antithrombotic properties.
Beyond its established connection to factor Xa, the 2H-chromene skeleton is present in a wide array of natural products and biologically active compounds. organic-chemistry.org This suggests that this compound and its derivatives may interact with other, as-yet-undiscovered biological targets. Future research should aim to explore these possibilities through broad biological screening and target identification studies. Techniques such as affinity chromatography, activity-based protein profiling, and computational target prediction could unveil novel mechanisms of action and therapeutic applications for this class of compounds.
Development of Chemical Probes and Tools for Biological Research
The inherent reactivity and structural features of this compound make it a candidate for development into a chemical probe. By incorporating reporter tags, such as fluorescent dyes or biotin, onto the chromene scaffold, it is possible to create tools for visualizing and studying biological processes.
For example, a fluorescently labeled derivative could be used to track the localization of its target protein within cells, providing insights into its biological function. Similarly, a biotinylated version could be used for affinity purification of its binding partners, aiding in the identification of its molecular targets. The development of such chemical probes would be a significant contribution to chemical biology, enabling a deeper understanding of the pathways modulated by this structural class.
Integration with Systems Biology and Cheminformatics Approaches
The fields of systems biology and cheminformatics offer powerful tools for accelerating drug discovery and understanding the complex interactions of small molecules with biological systems. For this compound and its analogs, these approaches can be highly beneficial.
Cheminformatics can be employed to build predictive models of activity and toxicity based on the existing SAR data. Virtual screening of large compound libraries against known and predicted targets can identify new hits for further development. Quantitative structure-activity relationship (QSAR) models can help in prioritizing the synthesis of the most promising analogs.
Systems biology approaches can be used to understand the broader impact of modulating the targets of these compounds on cellular networks. By integrating data from genomics, proteomics, and metabolomics, a more holistic picture of the drug's effects can be obtained. This can lead to the identification of potential off-target effects, biomarkers for efficacy, and new therapeutic indications. The future of research on this compound will undoubtedly be intertwined with these computational and data-driven disciplines.
Q & A
Q. What methodologies enable the study of degradation pathways for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
